(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride

Description

Systematic IUPAC Name and Structural Formula

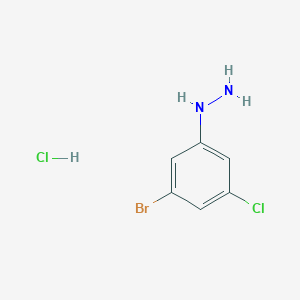

The compound (3-bromo-5-chlorophenyl)hydrazine hydrochloride is the systematic IUPAC name for this molecule, reflecting its substitution pattern on the phenyl ring and the presence of a hydrazine functional group protonated as a hydrochloride salt. The structural formula, C₆H₇BrCl₂N₂ , encodes the arrangement of atoms: a benzene ring substituted with bromine at position 3, chlorine at position 5, and a hydrazine group (-NH-NH₂) at position 1, with the hydrazine nitrogen bonded to a hydrochloric acid counterion.

The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound is C1=C(C=C(C=C1Cl)Br)NN.Cl, which explicitly defines the connectivity of atoms and the positions of substituents. The InChIKey SBONUPAUTHIWBT-UHFFFAOYSA-N provides a unique identifier for computational databases, derived from the InChI string 1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H. These identifiers ensure unambiguous chemical representation across research platforms.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for (3-bromo-5-chlorophenyl)hydrazine hydrochloride is 1220039-48-4 , a unique numerical identifier assigned by the Chemical Abstracts Service. This identifier is critical for regulatory compliance and commercial transactions.

These identifiers facilitate cross-referencing in chemical databases and literature. For example, PubChem’s entry (CID 86767678) provides structural data, while the MDL number links to supplier-specific documentation.

Molecular Weight and Empirical Formula Analysis

The molecular weight of (3-bromo-5-chlorophenyl)hydrazine hydrochloride is 257.94 g/mol , calculated as follows:

$$

\text{Molecular Weight} = \sum (\text{Atomic Weight} \times \text{Count})

$$

| Element | Atomic Weight (g/mol) | Count | Contribution (g/mol) |

|---|---|---|---|

| C | 12.011 | 6 | 72.066 |

| H | 1.008 | 7 | 7.056 |

| Br | 79.904 | 1 | 79.904 |

| Cl | 35.45 | 2 | 70.900 |

| N | 14.007 | 2 | 28.014 |

| Total | 257.94 |

The empirical formula , C₆H₇BrCl₂N₂ , confirms the stoichiometry derived from mass spectrometry and elemental analysis. The elemental composition by weight is:

- Carbon (C): 27.94%

- Hydrogen (H): 2.74%

- Bromine (Br): 30.98%

- Chlorine (Cl): 27.49%

- Nitrogen (N): 10.86%

These values align with theoretical calculations using atomic weights. The high bromine and chlorine content (58.47% combined) underscores the compound’s halogen-rich nature, which influences its reactivity and applications in synthesis.

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBONUPAUTHIWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Reduction Methods

| Method | Conditions | Yield |

|---|---|---|

| Raney Nickel | 0°C to 80°C, 3 hours | 93% |

| Iron Powder | 0°C to room temperature, 16 hours | 90% |

Diazotization and Reduction to Form this compound

After obtaining 3-bromo-5-chloroaniline, the next steps involve diazotization followed by reduction to form the hydrazine derivative.

- Diazotization : The aniline is converted into a diazonium salt using sodium nitrite in acidic conditions.

- Reduction : The diazonium salt is then reduced using a suitable reducing agent like sodium pyrosulfite (Na2S2O5) to form the phenylhydrazine derivative.

Example Conditions for Diazotization and Reduction

| Step | Conditions | Yield |

|---|---|---|

| Diazotization | 0-5°C, 5 minutes | - |

| Reduction | 10-35°C, pH 7-9, 30 minutes | High purity achievable |

Purification and Characterization

The final step involves purifying the this compound using methods such as recrystallization or chromatography. Characterization can be performed using techniques like NMR and HPLC to ensure purity and structure confirmation.

Example Purification and Characterization Methods

| Method | Description |

|---|---|

| Recrystallization | Dissolve in a solvent and recrystallize to obtain pure crystals. |

| HPLC | Use a reverse-phase column to separate and quantify the compound. |

| NMR | Use ¹H NMR to confirm the structure based on proton signals. |

Data Table: Summary of Preparation Steps

| Step | Starting Material | Conditions | Yield |

|---|---|---|---|

| 1. Reduction | 3-Bromo-5-chloronitrobenzene | Raney Nickel, 0°C to 80°C | 93% |

| 2. Diazotization | 3-Bromo-5-chloroaniline | NaNO2, 0-5°C | - |

| 3. Reduction | Diazonium Salt | Na2S2O5, 10-35°C | High purity |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Substituted phenylhydrazine derivatives.

Oxidation Reactions: Azo compounds.

Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride is primarily explored for its potential therapeutic properties. The hydrazine group is known for its ability to interact with various biological targets, making this compound a candidate for drug development. Research indicates that compounds with hydrazine moieties can exhibit anticancer, antimicrobial, and anti-inflammatory activities.

Case Study : A study demonstrated that derivatives of hydrazine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to apoptosis in cancer cells, highlighting the potential of this compound in oncology research.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : It can be used to synthesize more complex organic molecules.

- Electrophilic Substitution : The presence of halogens enhances its reactivity towards electrophiles.

Synthesis Method : A common synthetic route involves the bromination and chlorination of phenyl hydrazine followed by the reaction with appropriate electrophiles under controlled conditions to yield high-purity products.

Biological Studies

The compound has been utilized in biological studies focusing on enzyme inhibition and receptor binding. Its interactions with specific enzymes can provide insights into metabolic pathways and disease mechanisms.

Example of Biological Activity :

Research has shown that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial properties when compared to standard antibiotics:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| (3-Bromo-5-chloro-phenyl)-hydrazine HCl | 12.5 | Staphylococcus aureus |

| (3-Bromo-5-chloro-phenyl)-hydrazine HCl | 25 | Escherichia coli |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride involves its interaction with biological molecules through its hydrazine group. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Substituent Impact:

- Halogen Position : Bromine at position 3 (meta) versus 2 (ortho) alters electronic effects. Meta-substitution often reduces steric hindrance compared to ortho, enhancing reactivity in nucleophilic additions (e.g., acylation or condensation) .

- Halogen Type: Chlorine (electronegativity: 3.0) vs. bromine (2.8) vs. fluorine (4.0) influences electron-withdrawing effects.

Biological Activity

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride is an organic compound notable for its potential biological activities, primarily due to the presence of a hydrazine functional group and halogen substituents on the phenyl ring. This compound has garnered interest in medicinal chemistry for its possible applications in drug development and other biological fields.

The molecular formula of this compound is CHBrClN·HCl, indicating it contains seven carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms. The hydrazine moiety is known for its reactivity, which can be exploited in various synthetic applications.

Biological Activity

Research indicates that compounds containing hydrazine groups often exhibit a range of biological activities. Here are some key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. The presence of halogen substituents may enhance the compound's ability to interact with microbial targets.

- Anticancer Potential : The structural characteristics of this compound suggest that it could be investigated for anticancer activity. Studies have demonstrated that hydrazines can induce apoptosis in cancer cells and inhibit tumor growth.

- Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor, which is a common mechanism for many drugs targeting specific diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring. The combination of bromine and chlorine atoms may influence the compound's interaction with biological targets, enhancing its efficacy compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-chloro-aniline | Similar halogenated aniline structure | Antimicrobial activity |

| 4-Chloro-3-nitro-aniline | Contains nitro group instead of hydrazine | Anticancer properties |

| 2-Amino-4-bromophenol | Amino group instead of hydrazine | Antioxidant properties |

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may interact with various biological macromolecules such as enzymes or receptors, leading to inhibition or activation pathways relevant to its biological effects.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that related hydrazines can induce cytotoxic effects in cancer cell lines, suggesting that this compound may exhibit similar properties.

- Inhibition of Cellular Proliferation : Compounds with similar structures have been reported to inhibit cell proliferation in various cancer models, highlighting the need for further investigation into this compound's potential therapeutic uses.

Q & A

Basic: What are the recommended synthetic routes for (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride, and how can reaction conditions be optimized for high yield?

Answer:

The compound is typically synthesized via condensation reactions between substituted phenylhydrazine hydrochlorides and carbonyl-containing precursors. For example, refluxing benzylideneacetone with phenylhydrazine hydrochloride derivatives in ethanol (6–8 hours) followed by crystallization from ethanol yields pyrazoline derivatives . To optimize yield:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

- Reaction time : Extended reflux durations (6–8 hours) ensure complete cyclization.

- Purification : Crystallization from ethanol removes unreacted starting materials.

Validate purity via NMR (e.g., δ 10.59 ppm for NH2 in DMSO-d6) and IR (e.g., 2236 cm⁻¹ for -CN stretches in related hydrazine derivatives) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

Density Functional Theory (DFT) simulations using software like Molecular Operating Environment (MOE) can model electron density distribution and frontier molecular orbitals. For example:

- Electrophilicity Index : Calculate to assess susceptibility to nucleophilic attack.

- HOMO-LUMO Gaps : Narrow gaps (e.g., <5 eV) suggest higher reactivity, as seen in halogenated hydrazines .

- Substituent Effects : Bromine and chlorine increase electrophilicity at the hydrazine NH2 group, facilitating condensation with ketones .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors.

- Neutralization : Spills should be treated with calcium hypochlorite to degrade toxic hydrazine byproducts .

- Storage : Airtight containers in desiccators to prevent moisture absorption and decomposition .

Advanced: How do bromine and chlorine substituents influence the electronic properties and reactivity of this compound in heterocyclic synthesis?

Answer:

- Electron-Withdrawing Effects : Cl and Br reduce electron density at the phenyl ring, enhancing electrophilicity of the hydrazine group.

- Steric Effects : Bulky substituents at the 3- and 5-positions direct regioselectivity in cyclization reactions (e.g., favoring 1,3,5-trisubstituted pyrazoles) .

- Hydrogen Bonding : Halogens participate in non-covalent interactions, stabilizing transition states in Fischer indole synthesis .

Basic: How can researchers resolve contradictions in reported melting points for this compound?

Answer:

- Purity Assessment : Use HPLC (≥95% purity) or elemental analysis to verify sample integrity.

- Decomposition Monitoring : Differential Scanning Calorimetry (DSC) can distinguish melting from decomposition (e.g., mp 225°C with dec. in pure samples) .

- Method Standardization : Ensure consistent heating rates (e.g., 1°C/min) and calibrated equipment .

Advanced: What role does this compound play in Fischer indole synthesis, and what intermediates are formed?

Answer:

The compound acts as a hydrazine donor, reacting with ketones to form hydrazones. Key intermediates include:

- Hydrazone Adducts : Characterized by IR peaks at 1614 cm⁻¹ (C=N stretches).

- Indole Precursors : Acid-catalyzed cyclization yields 3-substituted indoles, with Br/Cl substituents directing regioselectivity .

Mechanistic studies using LC-MS can track intermediates under varying pH and temperature conditions .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR : NMR (DMSO-d6) detects NH2 protons (δ 10.59 ppm) and aromatic protons (δ 7.72 ppm for para-substituted derivatives) .

- IR : Peaks at 3213 cm⁻¹ (-NH2) and 1614 cm⁻¹ (C=N) confirm hydrazine and imine groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 132 [M-1]⁻ in related compounds) validate molecular weight .

Advanced: How can X-ray crystallography elucidate hydrogen-bonding networks in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals:

- Intermolecular H-Bonds : NH2 groups form H-bonds with chloride ions (e.g., N–H···Cl, d = 2.89 Å) .

- Packing Motifs : Halogen interactions (Br···Cl) stabilize crystal lattices, as seen in related structures (R factor = 0.033) .

- Torsional Angles : Hydrazine group geometry (e.g., C–N–N–C dihedral angles) influences reactivity .

Basic: What solvents are optimal for solubilizing this compound, and how does solubility impact reaction design?

Answer:

- Polar Solvents : Ethanol, DMSO, or DMF dissolve the compound via H-bonding with NH2 and Cl⁻.

- Reaction Design : Ethanol enables reflux conditions (80°C) without decomposition. Avoid aprotic solvents (e.g., THF) for acid-catalyzed reactions .

Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols?

Answer:

- pH Stability : Hydrazine hydrochlorides degrade in alkaline conditions (pH >9), releasing hydrazine. Monitor via UV-Vis (λ = 280 nm for degradation products) .

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition onset at 150°C. Store at 4°C in desiccators to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.